molecular formula C12H10N4O6S B14676548 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide CAS No. 36957-20-7

4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide

Cat. No.: B14676548
CAS No.: 36957-20-7
M. Wt: 338.30 g/mol
InChI Key: ACZLHKAAAGMFPK-UHFFFAOYSA-N
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Description

4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a dinitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dinitrochlorobenzene under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the dinitrochlorobenzene, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-N-(2,4-diaminophenyl)benzene-1-sulfonamide.

    Oxidation: 4-Nitroso-N-(2,4-dinitrophenyl)benzene-1-sulfonamide.

Scientific Research Applications

4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential antibacterial properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effect of the compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.

    Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.

Uniqueness

4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and biological properties. The dinitrophenyl group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potential for forming stable complexes with biological molecules .

Properties

CAS No.

36957-20-7

Molecular Formula

C12H10N4O6S

Molecular Weight

338.30 g/mol

IUPAC Name

4-amino-N-(2,4-dinitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N4O6S/c13-8-1-4-10(5-2-8)23(21,22)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2

InChI Key

ACZLHKAAAGMFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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